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molecular formula C8H9NS B8543528 1,5,6,7-Tetrahydro-indole-4-thione

1,5,6,7-Tetrahydro-indole-4-thione

Cat. No. B8543528
M. Wt: 151.23 g/mol
InChI Key: ALBZDPUCBVNIMC-UHFFFAOYSA-N
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Patent
US08399462B2

Procedure details

To a solution of 1,5,6,7-tetrahydro-indol-4-one (4.51 g, 33.36 mmol) in dry THF (300 mL) was added Lawesson's reagent (3.495 g, 33.36 mmol) at 0° C. as a solid, in portions. The reaction mixture was warmed to RT and stirred for 35 min. The reaction mixture was then poured into saturated NaHCO3, the product extracted into Et2O, dried over MgSO4, filtered, evaporated, and dried under vacuum overnight. The product was purified by filtration through SiO2 using 30% EtOAc/hexane, evaporated to dryness, and dried under vacuum for 1 h to provide 1,5,6,7-tetrahydro-indole-4-thione (4.354 g, 86.3% yield).
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
3.495 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=O)[C:4]=2[CH:3]=[CH:2]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:20])=CC=1.C([O-])(O)=O.[Na+]>C1COCC1>[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[S:20])[C:4]=2[CH:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.51 g
Type
reactant
Smiles
N1C=CC=2C(CCCC12)=O
Name
Quantity
3.495 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was purified by filtration through SiO2 using 30% EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
N1C=CC=2C(CCCC12)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.354 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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